molecular formula C20H26N2O B14683268 Diazene, (4-butoxyphenyl)(4-butylphenyl)- CAS No. 33228-22-7

Diazene, (4-butoxyphenyl)(4-butylphenyl)-

Cat. No.: B14683268
CAS No.: 33228-22-7
M. Wt: 310.4 g/mol
InChI Key: JWLYWGLGUDWDNX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazene, (4-butoxyphenyl)(4-butylphenyl)-, typically involves the reaction of 4-butoxyphenylhydrazine with 4-butylbenzaldehyde under specific conditions. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the diazene group. The reaction mixture is then heated to a temperature of around 80-100°C for several hours to complete the synthesis.

Industrial Production Methods

In an industrial setting, the production of Diazene, (4-butoxyphenyl)(4-butylphenyl)-, can be scaled up by using larger reaction vessels and optimizing the reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diazene, (4-butoxyphenyl)(4-butylphenyl)-, undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the diazene group to hydrazine or amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrazine or amine derivatives.

    Substitution: Formation of substituted aromatic compounds with nitro, sulfonyl, or halogen groups.

Scientific Research Applications

Diazene, (4-butoxyphenyl)(4-butylphenyl)-, has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various diazene derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Diazene, (4-butoxyphenyl)(4-butylphenyl)-, involves the interaction of the diazene group with molecular targets. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The specific molecular pathways and targets depend on the context of its application, such as its use in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: Another diazene compound with similar structural features but different substituents.

    Diimide: A simpler diazene compound with the formula HN=NH, used in organic synthesis.

    Nitrosobenzene: A related compound with a nitroso group instead of a diazene group.

Uniqueness

Diazene, (4-butoxyphenyl)(4-butylphenyl)-, is unique due to its specific substituents, which impart distinct chemical and physical properties. The presence of butoxy and butyl groups enhances its solubility and reactivity compared to simpler diazene compounds.

Properties

CAS No.

33228-22-7

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

(4-butoxyphenyl)-(4-butylphenyl)diazene

InChI

InChI=1S/C20H26N2O/c1-3-5-7-17-8-10-18(11-9-17)21-22-19-12-14-20(15-13-19)23-16-6-4-2/h8-15H,3-7,16H2,1-2H3

InChI Key

JWLYWGLGUDWDNX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCC

Origin of Product

United States

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